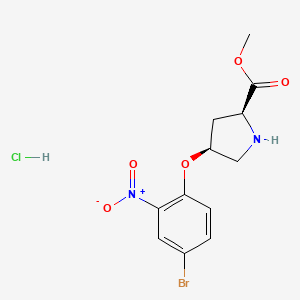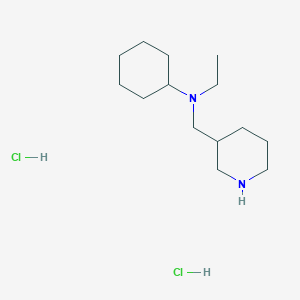![molecular formula C10H17ClN4O2 B1424781 N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220016-67-0](/img/structure/B1424781.png)
N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
説明
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'N), and a hydroxypropyl group, which is a three-carbon alkyl substituent with a hydroxyl group attached to one of the carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the pyridine ring, the carboxamide group, and the hydroxypropyl group. Pyridine has a planar hexagonal molecule structure, similar to benzene . The carboxamide group can participate in hydrogen bonding, which could influence the compound’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions . The carboxamide group could be involved in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
- N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is involved in the synthesis of various substituted pyrazolo[4,3-c]pyridine derivatives. These compounds have been synthesized using various methods, such as condensation with hydrazine hydrate and phenylhydrazine, and have shown potential in creating novel fused heterobicycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
- Another study demonstrated the synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives from piperidin-4-one. These compounds were evaluated for their inhibition of Mycobacterium tuberculosis pantothenate synthetase and showed significant activity, highlighting their potential in medicinal chemistry (Samala et al., 2013).
Applications in Material Science
- Pyrazolo[4,3-c]pyridine derivatives, such as this compound, have been investigated for their potential as corrosion inhibitors. Studies on similar pyrazolopyridine derivatives have shown effectiveness in protecting mild steel against corrosion, suggesting potential industrial applications (Dandia et al., 2013).
Biological Activity
- The compound and its derivatives have been explored for their antimicrobial properties. For instance, some pyrazolo[4,3-c]pyridine derivatives demonstrated significant activity against bacterial and fungal strains, indicating their potential in the development of new antimicrobial agents (Zhuravel et al., 2005).
Potential in Drug Discovery
- In the field of drug discovery, pyrazolo[4,3-c]pyridine derivatives, including this compound, have been synthesized and evaluated for various pharmacological activities. For example, some studies focused on their potential as anticancer agents and inhibitors of enzymes like 5-lipoxygenase, underscoring the compound's relevance in medicinal research (Rahmouni et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c15-5-1-3-12-10(16)9-7-6-11-4-2-8(7)13-14-9;/h11,15H,1-6H2,(H,12,16)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZLTNEZXJTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220016-67-0 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(3-hydroxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




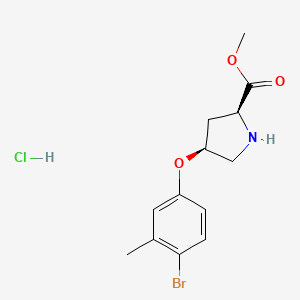
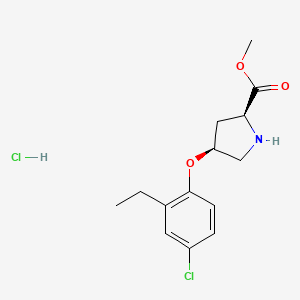
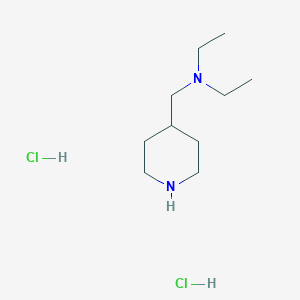

![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)
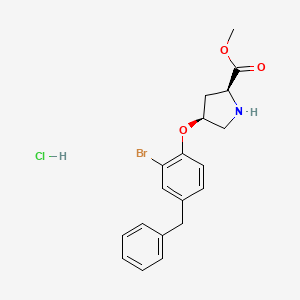

![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)
![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)
